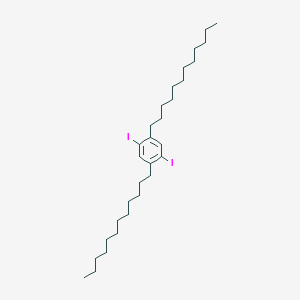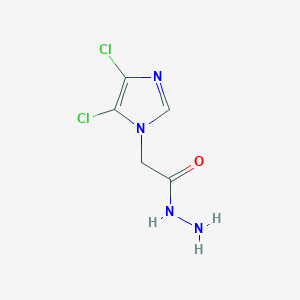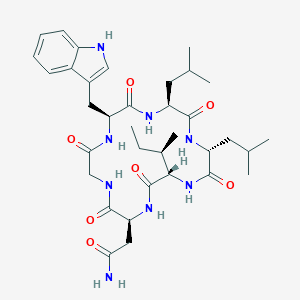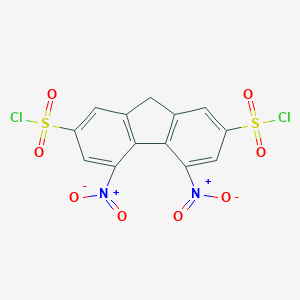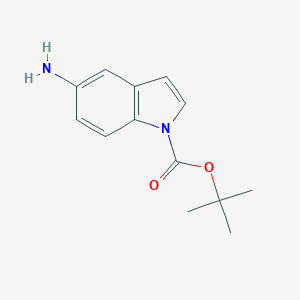
1-Boc-5-Aminoindol
Übersicht
Beschreibung
Apogossypol ist ein Derivat von Gossypol, einer polyphenolischen Verbindung, die aus Baumwollsamen isoliert wird. Gossypol wurde ausgiebig auf seine biologischen Aktivitäten untersucht, einschließlich seines Potenzials als Antikrebsmittel. Apogossypol wurde entwickelt, um die mit Gossypol verbundene Toxizität zu reduzieren und gleichzeitig seine therapeutischen Eigenschaften zu erhalten. Es hat sich in präklinischen Studien als Hemmer von Anti-Apoptose-Proteinen gezeigt, was es zu einem potenziellen Kandidaten für die Krebstherapie macht .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Apogossypol übt seine Wirkungen aus, indem es die Bcl-2-Familie von Anti-Apoptose-Proteinen hemmt. Diese Proteine spielen eine entscheidende Rolle bei der Regulierung der Apoptose, und ihre Hemmung führt zur Induktion des programmierten Zelltods in Krebszellen. Apogossypol bindet an diese Proteine und verhindert, dass sie mit pro-apoptotischen Proteinen interagieren, wodurch die Apoptose gefördert wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Apogossypol beinhaltet typischerweise die Modifikation von Gossypol. Eine gängige Methode umfasst die regioselektive Deacetylierung von Hexaacetyl-Apogossypol, gefolgt von der reduktiven Entfernung von Hydroxylgruppen. Dieser Prozess umfasst mehrere Schritte, darunter Schutz- und Entschützungstrategien, um die gewünschte Verbindung zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Apogossypol ist nicht gut dokumentiert, aber es wird wahrscheinlich ähnliche Synthesewege wie die Laborsynthese verfolgen. Die Skalierbarkeit des Prozesses würde die Optimierung der Reaktionsbedingungen umfassen, um hohe Ausbeuten und Reinheit des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Apogossypol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern und die Toxizität zu reduzieren .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von Apogossypol verwendet werden, sind Reduktionsmittel zur Entfernung von Hydroxylgruppen und Schutzgruppen zur selektiven Deacetylierung. Reaktionsbedingungen beinhalten oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit Apogossypol gebildet werden, sind verschiedene Derivate mit modifizierten funktionellen Gruppen. Diese Derivate sollen die therapeutischen Eigenschaften der Verbindung verbessern und ihre Toxizität reduzieren .
Wirkmechanismus
Apogossypol exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins. These proteins play a crucial role in regulating apoptosis, and their inhibition leads to the induction of programmed cell death in cancer cells. Apogossypol binds to these proteins, preventing them from interacting with pro-apoptotic proteins, thereby promoting apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gossypolone: Ein weiteres Derivat von Gossypol mit potenziellen therapeutischen Anwendungen.
Gossypol-Schiff-Basen: Modifizierte Gossypol-Verbindungen, die entwickelt wurden, um die therapeutischen Eigenschaften zu verbessern.
Einzigartigkeit von Apogossypol
Apogossypol ist aufgrund seiner reduzierten Toxizität im Vergleich zu Gossypol einzigartig, während es seine Fähigkeit behält, Anti-Apoptose-Proteine zu hemmen. Dies macht es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als Antikrebsmittel .
Eigenschaften
IUPAC Name |
tert-butyl 5-aminoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCVRKPFNLCHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469138 | |
| Record name | 1-Boc-5-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166104-20-7 | |
| Record name | 1,1-Dimethylethyl 5-amino-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166104-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-5-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminoindole, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



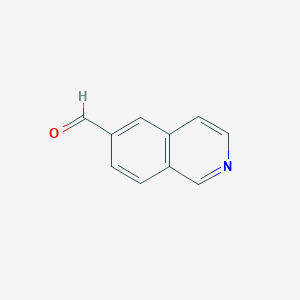
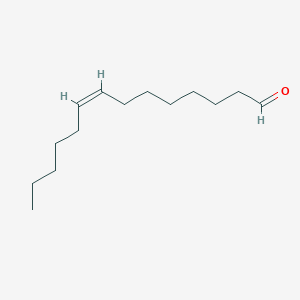
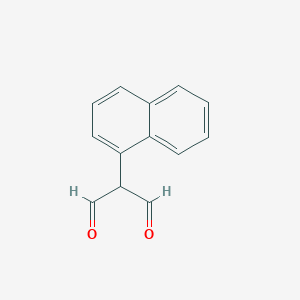
![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)
![tert-butyl N-[(2R)-2-hydroxy-3,3-dimethylbutyl]carbamate](/img/structure/B65367.png)
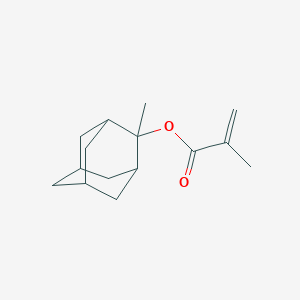
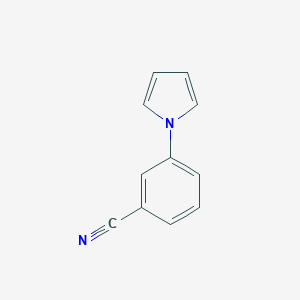
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)
